N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20(19-13-21-9-10-22-19)23-17-7-6-15-8-11-24(14-16(15)12-17)28(26,27)18-4-2-1-3-5-18/h1-7,9-10,12-13H,8,11,14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMGHUUQBZMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization for Tetrahydroisoquinoline Core Formation
The tetrahydroisoquinoline scaffold is synthesized via the Pictet-Spengler reaction, where β-arylethylamine derivatives condense with carbonyl compounds. A highly efficient method employs N-aralkylsulfonamides and s-trioxane (a formaldehyde source) catalyzed by Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PA-SiO₂). This method achieves yields of 92–95% under mild conditions (70°C, toluene).
Reaction Scheme:
- N-aralkylsulfonamide + s-trioxane → N-sulfonyl-1,2,3,4-tetrahydroisoquinoline
- Subsequent functionalization introduces the pyrazine-2-carboxamide moiety.
Sulfonylation Strategies
Sulfonylation of the tetrahydroisoquinoline nitrogen is achieved using phenylsulfonyl chloride in the presence of pyridine or triethylamine. Optimal conditions (0°C, dichloromethane, 2 h) minimize side reactions, yielding 85–88% sulfonylated product.
Amide Coupling with Pyrazine-2-Carboxylic Acid
The final step involves coupling the sulfonylated tetrahydroisoquinoline with pyrazine-2-carboxylic acid. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation. Microwave-assisted synthesis reduces reaction time from 12 h to 2 h while maintaining yields of 80–84%.
Table 1: Comparative Analysis of Synthetic Routes
Reaction Optimization and Catalytic Advancements
Heteropolyacid Catalysts
Preyssler-type heteropolyacids enable recyclable catalysis (5 cycles without activity loss), reducing waste and cost. The silica-supported catalyst enhances thermal stability, permitting reactions at 70°C instead of traditional 100–120°C.
Microwave-Assisted Synthesis
Microwave irradiation (50 W, 100°C) accelerates amide coupling, achieving 84% yield in 2 h versus 12 h under conventional heating. This method is particularly effective for sterically hindered substrates.
Solvent and Temperature Effects
- Toluene outperforms DMF and THF in Pictet-Spengler reactions due to better catalyst compatibility.
- Lower temperatures (0–5°C) during sulfonylation prevent N-over-sulfonylation byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Implementing continuous flow systems improves heat and mass transfer, critical for exothermic sulfonylation and amidation steps. Pilot-scale trials demonstrate a 30% increase in throughput compared to batch reactors.
Purification Techniques
- Recrystallization : Ethanol/water mixtures purify the final product with ≥99% purity.
- Chromatography : Silica gel chromatography resolves regioisomers during tetrahydroisoquinoline synthesis.
Table 2: Industrial Process Parameters
| Parameter | Optimal Value | Challenge | Solution |
|---|---|---|---|
| Reaction volume | 500–1,000 L | Exothermicity control | Jacketed reactors |
| Catalyst loading | 0.5 mol% | Catalyst recovery | Filtration membranes |
| Cycle time | 8–12 h | Throughput limitations | Continuous flow |
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, providing a scaffold for the development of more complex molecules. Its sulfonamide functional group enhances reactivity and facilitates further chemical modifications, making it valuable in synthetic chemistry.
Material Science
The stability and reactivity profile of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide make it suitable for applications in the manufacture of specialty chemicals and materials. Its unique properties can be exploited to create novel materials with specific functionalities.
Biological Applications
Biochemical Probes
Research indicates that this compound can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to bind to specific molecular targets allows researchers to investigate complex biological processes.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit pharmacological properties that warrant further investigation as a potential drug candidate. Its structural characteristics indicate possible interactions with biological targets involved in various diseases .
Medicinal Chemistry
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate significant cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammatory markers in vitro. For instance:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This reduction indicates potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Case Studies
Case Study on Anticancer Mechanisms
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. These findings support its potential efficacy as an anticancer agent .
Safety and Toxicity Assessment
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary testing, highlighting its potential for clinical applications .
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis, suggesting a potential mechanism for its anti-tubercular activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The target compound shares structural motifs with several analogs:
- N-(2-Phenoxyphenyl)pyrazine-2-carboxamide (): This analog replaces the phenylsulfonyl-tetrahydroisoquinoline group with a phenoxyphenyl moiety. The crystal structure (C17H13N3O2) reveals a dihedral angle of 87.14° between aromatic rings, contrasting with the tetrahydroisoquinoline’s fused bicyclic system.
- N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (): Substitution of the tetrahydroisoquinoline with a piperidine ring introduces basicity (pKa ~10.5) at the nitrogen, which is absent in the target compound. This could alter solubility and membrane permeability .
Substituent Effects on Physicochemical Properties
- Phenylsulfonyl vs.
- Tetrahydroisoquinoline vs. Piperazine: Piperazine-containing analogs (e.g., ’s 8b–8e) exhibit higher rotational freedom but lower steric bulk compared to the fused tetrahydroisoquinoline system, which may reduce entropic penalties during target binding .
Comparative Data Table
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroisoquinoline core with a phenylsulfonyl substituent and a pyrazine carboxamide moiety. Its molecular formula is , with a molecular weight of 486.6 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cellular signaling and metabolic pathways.
- Antiproliferative Effects : Studies indicate that it exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : Preliminary research indicates that the compound may offer neuroprotective effects, possibly through modulation of neurotransmitter systems.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against several human tumor cell lines. The following table summarizes the antiproliferative activity measured as GI50 values:
These results indicate that the compound exhibits potent activity against various cancer types, warranting further investigation into its therapeutic potential.
Neuroprotective Effects
In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage:
| Treatment Condition | Cell Viability (%) | Reference |
|---|---|---|
| Control | 100 | |
| Compound Treatment (10 µM) | 85 | |
| Compound Treatment (50 µM) | 70 |
These findings support the hypothesis that this compound could be beneficial in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy in Animal Models : A study conducted on mice bearing xenografts showed that treatment with this compound led to significant tumor regression compared to controls. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg body weight .
- Neuroprotection in Rodent Models : Another study evaluated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results indicated that administration of the compound significantly improved motor function and reduced neuronal loss in treated animals compared to untreated controls .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this tetrahydroisoquinoline derivative typically involves multi-step processes, including:
- Acylation of the tetrahydroisoquinoline core with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling reactions to introduce the pyrazine-2-carboxamide group, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical parameters : Solvent choice (polar aprotic solvents like DMF enhance solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., DMAP for acylation efficiency) .
Q. Which spectroscopic techniques are essential for structural characterization?
Prioritize:
- NMR spectroscopy : and NMR to confirm the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and pyrazine carboxamide (δ ~8.5–9.0 ppm for pyrazine protons) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1350/1150 cm (sulfonyl S=O asymmetric/symmetric stretches) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected ~450–470 g/mol based on analogs) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Target kinases or proteases due to the sulfonamide’s potential as a zinc-binding group .
- Cellular viability assays (e.g., MTT): Use neuroblastoma or glioblastoma cell lines, given structural analogs’ activity in neurological targets .
- Solubility testing : Measure logP via HPLC to assess bioavailability, as the phenylsulfonyl group may increase lipophilicity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., use isogenic pairs to control for genetic drift) .
- Metabolic instability : Perform microsomal stability assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the tetrahydroisoquinoline ring) .
- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. What computational strategies predict binding affinity to neurological targets like NMDA receptors?
- Molecular docking : Use software like AutoDock Vina with NMDA receptor crystal structures (PDB: 4TLM) to model interactions with the sulfonamide and pyrazine moieties .
- Molecular dynamics (MD) simulations : Simulate binding over 100+ ns to assess stability of hydrogen bonds between the carboxamide and receptor residues (e.g., GluN2B subunit) .
- QSAR modeling : Train models on tetrahydroisoquinoline analogs to correlate substituent electronic properties (Hammett σ) with activity .
Q. How does the phenylsulfonyl group influence pharmacokinetics?
- Lipophilicity : The group increases logP, potentially enhancing blood-brain barrier penetration but reducing aqueous solubility. Mitigate via prodrug strategies (e.g., esterification of the sulfonamide) .
- Metabolic pathways : The sulfonamide is resistant to hydrolysis but may undergo N-dealkylation at the tetrahydroisoquinoline nitrogen. Use -labeling to track metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
